1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and a chlorine atom on a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 5-amino-2-hydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe25Ru75@SILP) can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in having amino and hydroxyl groups, but differs in the presence of a benzotriazole ring.
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Shares the hydroxyl group and aromatic ring but contains a benzothiazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |
InChI Key |
NWVDCPNZTGHIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)O)Cl |
Origin of Product |
United States |
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